N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Pyridine is another nitrogen-containing heterocycle that is often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
There are many approaches for the synthesis of indolizine derivatives, among them, radical-induced synthetic approaches are receiving increasing attention . These methods are known for their efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . For pyridine, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
Indolizine, an isomer of indole and known as pyrrole [1,2-a]pyridine, consists of a 10π conjugated planar electronic structure . The similarity between the indole and indolizine nuclei prompted speculation that indolizine analogs of certain biologically active indoles may confer similar or even better biological activities .Chemical Reactions Analysis
The success of a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . This method is often used for the scaffold decoration of a broad range of complex N-heterocycles .Scientific Research Applications
Organic Synthesis Methodologies
Researchers have developed novel synthetic routes to create indolizine derivatives, which include compounds structurally related to N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide. For instance, a one-pot domino reaction has been utilized for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This method leverages alkyl or aryl isocyanides and pyridine-2-carbaldehyde, facilitating the synthesis without prior activation or modification of starting materials (M. Ziyaadini et al., 2011).
Heterocyclic Compound Exploration
Indolizines, including those similar to the chemical , have been synthesized through various innovative approaches. For example, indolizines have been generated by intramolecular cyclization of pyridinium allylides, showcasing the versatility of these compounds and their potential in further chemical explorations (Y. Tamura et al., 1975).
Functional Material Development
The microwave-assisted synthesis of fluorescent pyrido[2,3-b]indolizines from alkylpyridinium salts and enaminones represents a leap forward in creating materials with specific optical properties. These materials exhibit green light emission with high fluorescence quantum yields, highlighting their potential application in optoelectronic devices and fluorescent markers (E. Sokolova et al., 2020).
Future Directions
properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]indolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(14-11-15-3-1-2-7-21(15)12-14)19-6-9-20-8-4-13-5-10-24-16(13)18(20)23/h1-5,7-8,10-12H,6,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXFISKOVAIDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.